molecular formula C20H21N3O5 B5624257 4-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one

4-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B5624257
M. Wt: 383.4 g/mol
InChI Key: NCABIGFMMXWVQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves novel and efficient methodologies. For example, a one-pot three-component condensation reaction has been developed for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using aromatic diamine, Meldrum's acid, and an isocyanide without using any catalyst or activation, indicating a potential approach for synthesizing complex diazepine derivatives (Shaabani et al., 2009). This method provides high yields and presents an alternative route for the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through various analytical techniques, including IR, MS, 1H NMR, and elemental analysis. For example, new series of 3-(furan-2-yl) dibenzo-diazepin-1-one derivatives were synthesized and characterized, providing insights into the structural aspects of related compounds (Wang et al., 2016).

Chemical Reactions and Properties

Complex reactions, such as four-component, one-pot syntheses, have been developed to create novel classes of compounds. For instance, a four-component reaction involving sugar azidoaldehyde, benzylamine, alkyl isocyanide, and phenylpropiolic acid yielded hexahydro-4H-spiro{[1,3]dioxolo[4′,5′:4,5]furo[2,3-f][1,2,3]triazolo[1,5-a][1,4]diazepine-9,1′-cyclohexane}-6-carboxamide derivatives (Reddy et al., 2014). This highlights the complexity and versatility of reactions possible with such compounds.

Physical Properties Analysis

The physical properties of related compounds are closely linked to their molecular structures. For example, the crystal structures and photophysical properties of novel benzoxazine monomers derived from bioresources, like furfurylamine, were investigated, providing valuable information on the physical characteristics of benzoxazine derivatives (Wattanathana et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from the synthesis methods and molecular analyses. For instance, the reaction of 3-amino-2-benzoylbenzo[b]furan with bromoacetyl bromide followed by cyclization in methanolic ammonia provided insights into the chemical behavior of diazepin-2-one derivatives (Ashby & Ramage, 1979).

Safety and Hazards

The compound is classified as a combustible solid and an eye irritant . It has a hazard classification of Acute Tox. 4 Oral . The compound does not have a flash point .

properties

IUPAC Name

4-[2-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c24-18(13-23-15-5-1-2-6-16(15)28-14-19(23)25)21-8-4-9-22(11-10-21)20(26)17-7-3-12-27-17/h1-3,5-7,12H,4,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCABIGFMMXWVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CO2)C(=O)CN3C(=O)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one

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